Bendazol hydrochloride Bendazol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1212-48-2
VCID: VC21082259
InChI: InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H
SMILES: C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl
Molecular Formula: C14H13ClN2
Molecular Weight: 244.72 g/mol

Bendazol hydrochloride

CAS No.: 1212-48-2

Cat. No.: VC21082259

Molecular Formula: C14H13ClN2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

Bendazol hydrochloride - 1212-48-2

Specification

CAS No. 1212-48-2
Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
IUPAC Name 2-benzyl-1H-benzimidazole;hydrochloride
Standard InChI InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H
Standard InChI Key CJTQARUHALKPGG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl

Introduction

Chemical Structure and Identification

Bendazol hydrochloride is a benzimidazole derivative with the chemical name 2-(phenylmethyl)-1H-benzimidazole hydrochloride. It is commonly known by several synonyms including dibazol, tromasedan, and dibazolum . The compound has a well-defined molecular structure characterized by a benzimidazole core with a benzyl substituent, forming the hydrochloride salt.

Chemical Identification Parameters

ParameterValue
CAS Registry Number1212-48-2
Molecular FormulaC₁₄H₁₃ClN₂
Molecular Weight244.72 g/mol
IUPAC Name2-(phenylmethyl)-1H-benzimidazole hydrochloride (1:1)
UNIIME751TL810
European Community Number214-921-2

The parent compound bendazol (CAS: 621-72-7) forms the hydrochloride salt to enhance its pharmacological properties and bioavailability .

Physical Properties

Bendazol hydrochloride exhibits distinctive physical characteristics that influence its pharmaceutical formulation and biological activity. These properties have been extensively documented through various analytical methods.

Physical Characteristics

PropertyValue
Physical AppearanceNeedles from dilute HCl
Melting Point175°C
SolubilitySoluble in DMSO; freely soluble in glacial acetic acid; soluble in alcohol and hot benzene
Storage ConditionsSealed in dry container at room temperature
ColorCrystals or needles

The parent compound, bendazol, has slightly different physical properties, with a higher melting point of 187°C .

Structural Analysis

The molecular structure of bendazol hydrochloride contains several important functional groups that contribute to its pharmacological activity. The benzimidazole core provides the basic scaffold while the benzyl substituent contributes to its lipophilicity and receptor interactions.

Structural Parameters

ParameterValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Topological Polar Surface Area28.7 Ų
Heavy Atom Count17
Complexity223
Defined Atom Stereocenter Count0

These structural features influence the compound's ability to interact with biological targets and its pharmacokinetic profile .

Synthesis Methods

Several methods have been developed for the industrial production of bendazol and its hydrochloride salt, focusing on efficient and environmentally friendly approaches.

Conventional Synthesis

The traditional synthesis of bendazol utilizes o-phenylenediamine and phenylacetic acid as raw materials. A patent describes a method involving gradient heating under nitrogen protection without catalysts or solvents :

  • Heating raw materials to 80-100°C until melted

  • Further heating to 140-160°C with 1-4 hours holding time

  • Final heating to 180-200°C with 1-4 hours holding time

  • Cooling to 80-100°C and adding hot water (80-95°C)

  • Filtering to obtain bendazol

Salt Formation

The hydrochloride salt is formed by treating bendazol with dilute hydrochloric acid. According to the patent information:

"A synthetic method for dibazol salt, comprises the steps: Be added in by dibazol in water, be warming up to 65°C ~ 80°C, drip the dilute hydrochloric acid until the pH value is 5.0-6.0, stir uniformly, cool down, filter, and obtain dibazol salt."

This method provides a high yield exceeding 90% and is considered environmentally friendly as it avoids organic solvents and catalysts.

Pharmacological Activity

Bendazol hydrochloride demonstrates significant pharmacological effects, primarily as a vasodilator. Its mechanism of action and therapeutic applications have been documented in multiple studies.

Mechanism of Action

The compound functions primarily as a coronary vasodilator, reducing blood pressure through several mechanisms :

  • Reduction of cardiac output

  • Expansion of peripheral vessels

  • Smooth muscle relaxation in vascular tissues

These effects make it particularly useful in treating hypertension and related cardiovascular conditions.

Therapeutic Applications

Clinical applications of bendazol hydrochloride span several medical conditions, with established dosing regimens for different indications.

Approved Indications

IndicationAdministration RouteDosage
Arterial hypertensionIntramuscular20-30 mg 2-3 times/day for 8-14 days
Hypertensive crisisIntravenous or intramuscular30-40 mg
Spasms of internal organsOralVariable dosing
Nervous system disordersOral5 mg 1 time/day for adults

The compound has demonstrated particular efficacy in treating peripheral facial nerve palsy and polyneuritis in neurological practice .

Biological Activity Studies

Research on the biological activity of bendazol hydrochloride has revealed interesting properties related to its mechanochemical activation and effects on biological systems.

Mechanochemical Activation Effects

A significant study examined the impact of mechanochemical activation on the biological activity of bendazol hydrochloride using a single-cell biosensor model (Spirotox). The research found:

Solution TypeActivation Energy (Ea, kJ/mol)
Native sample215 ± 40
Dispersed sample94 ± 18

This represents a statistically significant 2.3-fold difference in activation energy values, indicating substantial changes in biological activity after mechanochemical treatment .

Comparison with Other Substances

The study also examined other pharmaceutical substances, providing a comparative perspective:

SolutionsActivation Energy (Ea, kJ/mol)
Native sampleDispersed sample
7% aqueous solution of lactose monohydrate117 ± 1.5
1% aqueous solution of sodium chloride87 ± 2.5
0.025% aqueous solution of bendazol hydrochloride215 ± 40

These results demonstrate that mechanochemical activation significantly increases the biological activity of bendazol hydrochloride, potentially enhancing its absorption rate and bioavailability .

Physical and Chemical Analysis

Detailed analytical studies have provided insights into various physicochemical properties of bendazol and its hydrochloride salt.

Estimated Physical Properties of Bendazol

PropertyValue
Melting point187°C
Boiling point337.46°C (rough estimate)
Density1.1345 (rough estimate)
Refractive index1.6152 (estimate)
pKa11.77 ± 0.10 (Predicted)

These properties provide important parameters for quality control and formulation development .

Differentiation from Similar Compounds

It is crucial to distinguish bendazol hydrochloride from other similarly named compounds to avoid confusion in research and clinical settings.

Bendazol vs. Bendamustine

Bendamustine is a distinct compound with different applications:

ParameterBendazol HydrochlorideBendamustine
Chemical ClassificationBenzimidazole derivativeNitrogen mustard derivative
Therapeutic CategoryVasodilatorAntineoplastic agent
Primary UseHypertension, vascular spasmsTreatment of chronic lymphocytic leukemia, non-Hodgkin lymphoma
Mechanism of ActionVasodilation, vascular smooth muscle relaxationDNA alkylation, crosslinking causing cell death
Molecular FormulaC₁₄H₁₃ClN₂C₁₆H₂₁Cl₂NO₅

This distinction is essential as the therapeutic applications and safety profiles differ significantly between these compounds .

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